2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide is an organic compound that features a bromophenoxy group and a furyl group linked through an acetohydrazide moiety
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form ethyl 4-bromophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromophenoxy)acetohydrazide. Finally, the condensation of this intermediate with 2-furaldehyde under acidic conditions produces the target compound .
Chemical Reactions Analysis
2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s biological activity is investigated for potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazide moiety can interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide include:
2-(4-bromophenoxy)acetohydrazide: Lacks the furyl group but shares the bromophenoxy and hydrazide moieties.
2-(4-bromophenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide: Similar structure but with a thienyl group instead of a furyl group.
2-(4-bromophenoxy)-N’-[1-(2-pyridyl)ethylidene]acetohydrazide: Contains a pyridyl group instead of a furyl group.
The uniqueness of 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13BrN2O3 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-10(13-3-2-8-19-13)16-17-14(18)9-20-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
InChI Key |
IMCSSLVMGCGFDX-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Br)C2=CC=CO2 |
Origin of Product |
United States |
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